molecular formula C27H31ClN2O2 B067127 1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride CAS No. 184845-43-0

1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride

Cat. No.: B067127
CAS No.: 184845-43-0
M. Wt: 451.0 g/mol
InChI Key: WDFXPKKFSNMGOO-UHFFFAOYSA-N
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Description

NNC 05-2090 hydrochloride is a GABA uptake inhibitor and inhibitor of the beta-GABA transporter (BGT-1).

Properties

IUPAC Name

1-(3-carbazol-9-ylpropyl)-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2.ClH/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29;/h2-7,9-14,30H,8,15-20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFXPKKFSNMGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596210
Record name 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184845-43-0
Record name 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 1 (0.879 g, 0.0036 mol ) was dissolved in methylisobutylketone (MIBK) (80 mL). 4-(2-Methoxyphenyl)piperidin-4-ol (1.123 g, 0.0054 mol) and K2CO3 (1.99 g, 0.0145 mol) were added. The resulting mixture was stirred at reflux temperature for 12 h. The reaction mixture was filtered and the solvent evaporated in vacuo. The residual oil was purified on a silica gel column (Eluent: CH2Cl2 /ethanol/25% NH4OH (aq) (92.75:7:0.25)). The product was acidified with 2M HCl(g) in diethylether, to give the title compound 1.1 g (68%). M.p. decomposes at 228° C.
Name
Compound 1
Quantity
0.879 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.123 g
Type
reactant
Reaction Step Two
Name
Quantity
1.99 g
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
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1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
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1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
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1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
Reactant of Route 5
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
Reactant of Route 6
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1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride

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